4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt

Overview

Description

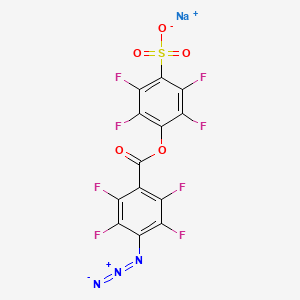

4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) is a click chemistry reagent containing an azide group . It is a complex with FAM-labeled DNA probe and can be used as versatile photoaffinity labeling agents to probe biological receptors .

Molecular Structure Analysis

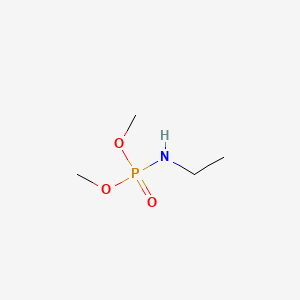

The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzoic acid is C7HF4N3O2 . The SMILES string is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azido-2,3,5,6-tetrafluorobenzoic acid include a molecular weight of 235.10 . It is a solid at 20°C . The compound has a melting point of 139°C (dec.) . Its maximum absorption wavelength is 256 nm in water .Scientific Research Applications

Versatile Precursor for Polymer Modifications

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt serves as a versatile precursor for various polymer modifications. It enables efficient sequential postpolymerization modification, as demonstrated in the substitution of para-fluoride with sodium azide on polymers. This process leads to azide-functional (co-)polymers that are stable and suitable for further modifications with high efficiency (Noy et al., 2019).

Enhancing Water-Solubility in Biomolecule Labeling

The compound significantly enhances water-solubility compared to other esters in biomolecule labeling. It reacts readily with primary amines, making it a valuable reagent in biopolymer labeling processes (Gee et al., 1999).

Quantitative Analysis Techniques

The compound is crucial in quantitative analysis techniques like TLC UV spectrophotometry, providing reliable and precise measurements in chemical mixtures (Huang Yan, 2001).

Application in Click Chemistry

4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester is used in click chemistry for the synthesis of functional telechelics, demonstrating its utility in creating novel polymers with specific end-group functionalities (Gondi et al., 2007).

Bioconjugation and Photolabeling

This compound is instrumental in bioconjugation and photolabeling, allowing for the covalent attachment of photoluminescent silicon nanoparticles to biomolecules like streptavidin. This application is significant in creating highly specific and sensitive bioassays (Choi et al., 2008).

Sensor Development

In sensor technology, the compound facilitates the development of highly sensitive amine sensors, as demonstrated in the functionalization of single-walled carbon nanotubes. This application highlights its potential in creating advanced sensing devices for detecting specific chemical compounds at low concentrations (Paoletti et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt, also known as DTXSID30376321, is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and physiological regulation.

Mode of Action

DTXSID30376321 interacts with its targets through a process known as photoaffinity labeling . This is a versatile technique that uses light to form a covalent bond between the compound and its target, allowing for the precise identification and investigation of the target .

Biochemical Pathways

Given its role as a photoaffinity labeling agent, it can be inferred that it may influence pathways related to the function of the biological receptors it targets .

Result of Action

The result of DTXSID30376321’s action is the formation of a covalent bond with its target, which allows for the precise identification and investigation of the target . This can provide valuable insights into the function of the target and its role in various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DTXSID30376321. For instance, the compound is light-sensitive, and its storage environment should avoid light, air, and heat . These factors could potentially affect the compound’s stability and its ability to effectively interact with its targets.

properties

IUPAC Name |

sodium;4-(4-azido-2,3,5,6-tetrafluorobenzoyl)oxy-2,3,5,6-tetrafluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF8N3O5S.Na/c14-2-1(3(15)5(17)10(4(2)16)23-24-22)13(25)29-11-6(18)8(20)12(30(26,27)28)9(21)7(11)19;/h(H,26,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHUPHMQAIKAQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

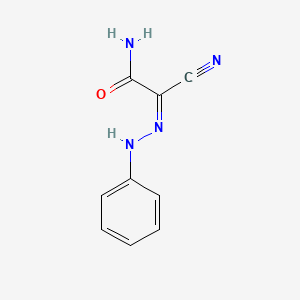

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

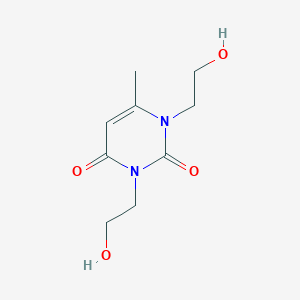

Molecular Formula |

C13F8N3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376321 | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221908-14-1 | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic acid STP ester sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)